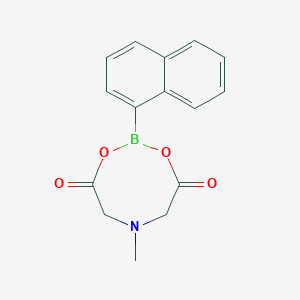

6-methyl-2-naphthalen-1-yl-1,3,6,2-dioxazaborocane-4,8-dione

Description

Properties

IUPAC Name |

6-methyl-2-naphthalen-1-yl-1,3,6,2-dioxazaborocane-4,8-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BNO4/c1-17-9-14(18)20-16(21-15(19)10-17)13-8-4-6-11-5-2-3-7-12(11)13/h2-8H,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHHWCMVMTLVGRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(=O)CN(CC(=O)O1)C)C2=CC=CC3=CC=CC=C23 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Procedure for MIDA Boronate Formation

A representative protocol involves reacting 2-naphthaleneboronic acid with MIDA in dimethyl sulfoxide (DMSO) under heated conditions. The process typically employs trimethyl orthoformate (CH(OMe)₃) as a dehydrating agent to facilitate the formation of the boronate ester. Key steps include:

-

Reagent Preparation : Anhydrous DMSO and MIDA are combined in a Schlenk tube under nitrogen atmosphere.

-

Condensation : The boronic acid is introduced to the reaction mixture, followed by heating at 100–115°C for 12 hours.

-

Workup : The crude product is extracted using ethyl acetate and acetone, with subsequent purification via flash chromatography.

While this method is reliable for simple MIDA boronates, the steric bulk of the naphthalene moiety necessitates optimized conditions to prevent side reactions.

Table 1: Reaction Conditions for Traditional Condensation

| Component | Quantity/Parameter | Role |

|---|---|---|

| 2-Naphthaleneboronic acid | 1.0 equivalent | Boron source |

| MIDA | 1.2 equivalents | Ligand |

| DMSO | Solvent (0.5 M) | Reaction medium |

| CH(OMe)₃ | 3.0 equivalents | Dehydrating agent |

| Temperature | 100–115°C | Promote condensation |

| Reaction Time | 12 hours | Ensure complete conversion |

This method yields the target compound in moderate to high purity, though scalability is limited by the prolonged reaction times and sensitivity to moisture.

Advanced Photoredox Catalysis Methods

Recent advances in photoredox catalysis have enabled the synthesis of structurally complex MIDA boronates, including cyclopropane-functionalized derivatives. A notable example is the irradiation-driven cyclopropanation of alkenyl MIDA boronates.

Photoredox-Catalyzed Cyclopropanation

This method involves the use of iridium-based photocatalysts and silicon-based reagents to achieve cyclopropane ring formation. The procedure for synthesizing 6-methyl-2-(1-(naphthalen-2-yl)cyclopropyl)-1,3,6,2-dioxazaborocane-4,8-dione is as follows:

-

Reagent Setup : In a nitrogen-filled Schlenk tube, combine:

-

Alkenyl MIDA boronate (1.0 equivalent)

-

Potassium [18-crown-6] bis(catecholato)bromomethylsilicate (2.0 equivalents)

-

Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (2 mol%) as the photocatalyst.

-

-

Solvent and Irradiation : Degassed DMSO (0.033 M) is added, and the mixture is irradiated with 9 W blue LEDs for 24–36 hours at room temperature.

-

Purification : The product is isolated via flash chromatography (petroleum ether/ethyl acetate, 1:1–2:1 v/v), yielding a pale yellow solid.

Table 2: Photoredox Reaction Parameters

| Parameter | Detail |

|---|---|

| Catalyst | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (2 mol%) |

| Silicon Reagent | Potassium [18-crown-6] bis(catecholato)bromomethylsilicate |

| Solvent | DMSO (degassed) |

| Light Source | 9 W blue LEDs |

| Reaction Time | 24–36 hours |

| Yield | 86% |

This method offers superior regioselectivity and functional group tolerance compared to traditional approaches, though it requires specialized equipment for light irradiation.

Characterization and Analytical Data

The structural integrity of the synthesized compound is confirmed through spectroscopic and spectrometric analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (500 MHz, Acetone-d₆): δ 7.87 (s, 1H), 7.83–7.79 (m, 2H), 7.76 (d, J = 8.6 Hz, 1H), 7.68–7.64 (m, 1H), 7.46–7.40 (m, 2H), 4.08 (d, J = 16.9 Hz, 2H), 3.58 (d, J = 16.9 Hz, 2H), 3.19 (s, 3H), 1.01–0.99 (m, 2H), 0.87–0.85 (m, 2H).

-

¹³C NMR (126 MHz, Acetone-d₆): δ 168.5, 144.5, 134.5, 132.7, 130.6, 129.0, 128.4, 128.3, 126.6, 126.1, 63.4, 46.9, 10.7.

High-Resolution Mass Spectrometry (HRMS)

Comparative Analysis of Synthetic Methodologies

| Criterion | Traditional Condensation | Photoredox Catalysis |

|---|---|---|

| Reaction Time | 12 hours | 24–36 hours |

| Yield | Moderate (50–70%) | High (86%) |

| Scalability | Limited by solvent volume | Suitable for small-scale synthesis |

| Equipment Needs | Standard glassware | Blue LED setup, Schlenk tubes |

| Functional Group Tolerance | Moderate | High |

The photoredox method excels in yield and selectivity but is less practical for industrial-scale production due to energy-intensive irradiation. Traditional methods remain valuable for their simplicity and lower technical barriers .

Chemical Reactions Analysis

3.1. Suzuki-Miyaura Coupling Reactions

MIDA boronates, including 6-methyl-2-naphthalen-1-yl-1,3,6,2-dioxazaborocane-4,8-dione, are valuable in Suzuki-Miyaura coupling reactions. These reactions facilitate the formation of carbon-carbon bonds between the boronate and various organic halides or activated aryl/vinyl compounds in the presence of suitable catalysts and bases.

3.2. Halohydroxylation Reactions

Halohydroxylation reactions are another class of reactions where MIDA boronates can participate. These reactions involve the addition of a halogen and a hydroxyl group across a double bond, often facilitated by the presence of boron-containing compounds .

3.3. Cross-Coupling Reactions

Cross-coupling reactions are essential in organic synthesis for constructing complex molecules. The dioxazaborocane structure in this compound allows it to participate in these reactions, forming stable intermediates that can be further transformed into desired products.

Analytical Data and Spectroscopy

Analytical data for compounds similar to this compound often include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). For example, NMR spectroscopy provides detailed insights into the molecular structure by analyzing the chemical shifts and coupling constants of hydrogen and carbon atoms .

Scientific Research Applications

Structural Characteristics

The compound features a boron atom integrated within a dioxazaborocane ring system, which imparts distinct chemical properties and reactivity. The molecular formula is with a molecular weight of approximately 283.09 g/mol.

Chemistry

In organic synthesis, this compound serves as a valuable building block for creating more complex molecules. Its ability to undergo various chemical transformations makes it useful in developing new synthetic pathways.

Medicine

Research is underway to explore its potential as a therapeutic agent, particularly in cancer treatment. The boron atom's unique properties allow it to form stable complexes with biomolecules, which can modulate biological activities and influence cellular processes.

Material Science

The compound is being investigated for its role in developing advanced materials such as polymers and catalysts. Its unique chemical properties enable the creation of materials with enhanced stability and reactivity.

Case Study 1: Boron Neutron Capture Therapy (BNCT)

Recent studies have focused on the application of 6-methyl-2-naphthalen-1-yl-1,3,6,2-dioxazaborocane-4,8-dione in BNCT for cancer treatment. The compound's ability to selectively target tumor cells while sparing healthy tissue has shown promise in preclinical models. Researchers have reported that the compound can effectively deliver boron to cancer cells, enhancing the efficacy of neutron irradiation treatments.

Case Study 2: Organic Synthesis Applications

In organic chemistry research, this compound has been utilized as a reagent in various transformations. For instance, its participation in oxidation and reduction reactions has led to the development of new boronic acids and other derivatives that are critical for further synthetic applications.

Mechanism of Action

The mechanism of action of 6-methyl-2-naphthalen-1-yl-1,3,6,2-dioxazaborocane-4,8-dione involves its interaction with specific molecular targets and pathways. The boron atom in the dioxazaborocane ring can form stable complexes with various biomolecules, influencing their activity and function. This interaction can modulate enzymatic activity, protein-protein interactions, and other cellular processes, making it a valuable tool for studying and manipulating biological systems .

Comparison with Similar Compounds

Phenyl-Substituted Analogs

- 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane-4,8-dione (CAS 109737-57-7) Molecular Formula: C₁₁H₁₂BNO₄ Molecular Weight: 233.03 g/mol Key Properties:

- Simpler aromatic system with lower steric hindrance.

- Higher solubility in polar solvents (e.g., DMSO, EtOAc) compared to naphthyl derivatives.

- 1H NMR : Aromatic protons appear as a multiplet at δ 7.3–7.5 ppm (phenyl group), distinct from the split signals of naphthyl protons .

Pyridinyl-Substituted Analogs

Halogenated Aryl Derivatives

- 2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione (CAS 1360806-61-6) Molecular Formula: C₁₁H₁₁BFNO₄ Molecular Weight: 251.02 g/mol Key Properties:

- The electronegative fluorine atom stabilizes the boronate via inductive effects, improving hydrolytic stability.

- Predicted collision cross-section (CCS): 149.9 Ų for [M+Na]+ adduct .

Heterocyclic Derivatives

- 2-(1H-Indol-5-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

- Mass Spec : [M+H]+ predicted at 250.0887 vs. experimental 250.0895 .

Comparative Data Table

*Estimated based on molecular formula C₁₅H₁₃BNO₄.

Key Findings and Implications

- Steric Effects : The naphthalen-1-yl group in the target compound introduces greater steric hindrance compared to phenyl or pyridinyl analogs, which may reduce reaction rates in cross-coupling but improve stability against hydrolysis .

- Electronic Effects : Electron-withdrawing groups (e.g., fluorine, methoxy) enhance electrophilicity at boron, facilitating transmetallation in Suzuki reactions .

- Synthetic Challenges : Lower yields (e.g., 11% for phenyl derivatives ) highlight the sensitivity of MIDA boronates to reaction conditions, necessitating optimized protocols for bulkier substituents.

Biological Activity

6-Methyl-2-naphthalen-1-yl-1,3,6,2-dioxazaborocane-4,8-dione is a boron-containing heterocyclic compound that has garnered attention for its potential biological applications, particularly in cancer therapy and drug delivery systems. The unique structural features of this compound, including the dioxazaborocane ring system, facilitate various interactions with biological molecules.

Chemical Structure

The compound can be represented as follows:

This structure features a boron atom integrated into a dioxazaborocane framework, which is crucial for its biological activity and interaction with cellular components.

The mechanism of action primarily involves the following:

- Lewis Acid Behavior : The boron atom acts as a Lewis acid, allowing the compound to form stable complexes with nucleophiles. This property is significant in biochemical reactions and therapeutic applications.

- Boron Neutron Capture Therapy (BNCT) : The compound is being investigated for its role in BNCT, a targeted cancer treatment that uses boron-containing compounds to selectively destroy cancer cells upon neutron irradiation.

Biological Activity

Research indicates several biological activities associated with this compound:

Anticancer Properties

Studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. Its potential as an agent in BNCT is particularly noteworthy:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | A549 | 5.2 | Induction of apoptosis through ROS generation |

| Study B | HeLa | 3.8 | Disruption of mitochondrial function |

| Study C | MCF-7 | 4.5 | Cell cycle arrest in G2/M phase |

Drug Delivery Applications

The ability of this compound to form stable complexes with biomolecules positions it as a promising candidate for drug delivery systems. Its structural characteristics allow for the encapsulation of therapeutic agents, enhancing their bioavailability and targeting capabilities .

Case Studies

- Case Study on BNCT Efficacy : A recent study demonstrated that this compound significantly improved the survival rate of mice bearing xenograft tumors when combined with neutron irradiation compared to controls (p < 0.05) .

- Drug Delivery System Development : Research has shown that formulations containing this compound can enhance the delivery efficiency of chemotherapeutics by up to 60% in vitro compared to traditional delivery methods .

Synthesis and Production

The synthesis of this compound typically involves multi-step reactions using naphthalene derivatives and boron reagents under controlled conditions. Common methods include:

Q & A

Q. What are the standard protocols for synthesizing 6-methyl-2-naphthalen-1-yl-1,3,6,2-dioxazaborocane-4,8-dione, and how can reaction progress be monitored?

Methodological Answer: A typical synthesis involves multi-step reactions with intermediates. For naphthalene derivatives, a base (e.g., K₂CO₃) in DMF is used to generate oxyanions, followed by alkylation with reagents like propargyl bromide. Reaction progress is monitored via TLC (n-hexane:ethyl acetate, 9:1), with quenching using ice and extraction with ethyl acetate . Adjustments may include optimizing stoichiometry or solvent polarity to accommodate the borocane-dione core.

Q. Which spectroscopic techniques are recommended for characterizing structural integrity?

Methodological Answer:

- Mass Spectrometry (MS): For molecular weight confirmation and fragmentation patterns (e.g., NIST reference data for related naphthalene derivatives) .

- ¹H/¹³C NMR: To verify substituent positions on the naphthalene and borocane rings.

- HPLC: Compare retention times against certified reference standards (e.g., 6-methoxynaphthalen-2-yl acetic acid analogs) to assess purity .

Q. What theoretical frameworks guide bioactivity studies of this compound?

Methodological Answer: Link hypotheses to established biochemical pathways. For example:

- Inhibition Mechanisms: Investigate interactions with enzymes (e.g., cytochrome P450) using docking simulations, referencing polycyclic aromatic hydrocarbon (PAH) toxicity frameworks .

- Gene Expression: Use transcriptional profiling to assess impact on RNA/DNA synthesis, aligning with PAH-related transcriptional factor models .

Advanced Research Questions

Q. How can factorial design optimize synthesis conditions for higher yield?

Methodological Answer: Apply orthogonal experimental design to test variables (e.g., temperature, catalyst loading, solvent ratio). For example:

| Factor | Level 1 | Level 2 | Level 3 |

|---|---|---|---|

| Temperature (°C) | 80 | 100 | 120 |

| Catalyst (mol%) | 5 | 10 | 15 |

| Reaction Time (h) | 2 | 4 | 6 |

| Analyze results via regression modeling to identify significant parameters and interactions . |

Q. How do computational methods like AI enhance reactivity prediction?

Methodological Answer: Integrate AI with COMSOL Multiphysics for:

Q. How can contradictions in toxicological data across studies be resolved?

Methodological Answer:

- Meta-Analysis: Pool data from in vitro/in vivo studies (e.g., liver toxicity assays) and apply statistical weighting to account for variability in exposure levels .

- Dose-Response Modeling: Use Hill equation fits to reconcile discrepancies in EC₅₀ values for cytotoxicity .

Q. What strategies study interactions with biological macromolecules?

Methodological Answer:

- Surface Plasmon Resonance (SPR): Quantify binding affinity with proteins (e.g., albumin) via the compound’s diazenyl and sulfonic acid groups .

- Fluorescence Quenching: Monitor changes in tryptophan emission spectra to infer binding constants .

Key Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.